molecular formula C14H15NOS2 B2400653 N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide CAS No. 2034587-36-3

N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide

Cat. No. B2400653
CAS RN: 2034587-36-3
M. Wt: 277.4
InChI Key: DDQWWBRCAMNFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction, a type of condensation reaction, is commonly used in the synthesis of thiophene derivatives. It involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have shown anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Agents

Thiophene derivatives have demonstrated antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs .

Anticancer Agents

Thiophene derivatives have shown anticancer properties . They could potentially be used in the development of new anticancer drugs .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” could potentially have applications in the electronics industry.

Fungicidal Activity

“N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” and its derivatives have shown fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) . This suggests potential applications in agriculture.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) . This suggests that “N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” could potentially have applications in the electronics industry.

Mechanism of Action

While the specific mechanism of action for “N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” is not available, thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists to improve advanced compounds with a variety of biological effects . They are significant lead compounds that can be used for further structural optimization .

properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-13(11-5-3-9-17-11)15-14(7-1-2-8-14)12-6-4-10-18-12/h3-6,9-10H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQWWBRCAMNFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.